(2-Bromo-4,5-dimethylphenyl)methanamine
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Overview
Description
(2-Bromo-4,5-dimethylphenyl)methanamine is an organic compound with the molecular formula C9H12BrN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,5-dimethylphenyl)methanamine typically involves the bromination of 4,5-dimethylphenylmethanamine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a suitable solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Corresponding amine derivatives.
Scientific Research Applications
(2-Bromo-4,5-dimethylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4,5-dimethoxyphenyl)methanamine: Similar structure but with methoxy groups instead of methyl groups.
(2-Bromo-4-fluorophenyl)methanamine: Contains a fluorine atom instead of methyl groups.
(2-Bromo-4,5-dimethylphenyl)ethanamine: Similar structure but with an ethyl group instead of a methanamine group.
Uniqueness
(2-Bromo-4,5-dimethylphenyl)methanamine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable for specific synthetic applications and potential biological activities .
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(2-bromo-4,5-dimethylphenyl)methanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4H,5,11H2,1-2H3 |
InChI Key |
DBIRPAFGMNOWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)CN |
Origin of Product |
United States |
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